molecular formula C12H10Br2N2 B12078656 4,4'-Dibromo-6,6'-dimethyl-2,2'-bipyridine

4,4'-Dibromo-6,6'-dimethyl-2,2'-bipyridine

Cat. No.: B12078656
M. Wt: 342.03 g/mol
InChI Key: FNXFGJXJCKDNPW-UHFFFAOYSA-N
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Description

4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine is an organic compound with the molecular formula C12H10Br2N2. It is a derivative of bipyridine, where two bromine atoms and two methyl groups are substituted at the 4,4’ and 6,6’ positions, respectively. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for 4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and brominating agent concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Complexation Reactions: It forms complexes with metal ions like palladium (II), platinum (II), copper (II), cobalt (II), and zinc (II).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Complexation Reactions: Metal salts like palladium chloride, platinum chloride, and copper sulfate are used. The reactions are often conducted in aqueous or alcoholic solutions.

Major Products Formed

    Substitution Reactions: Products include substituted bipyridines where the bromine atoms are replaced by other functional groups.

    Complexation Reactions: Metal-bipyridine complexes are formed, which have applications in catalysis and material science.

Scientific Research Applications

4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that are studied for their catalytic properties.

    Biology: Metal complexes of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine primarily involves its role as a ligand. It coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and DNA, leading to biological effects. The exact pathways depend on the specific metal ion and the nature of the complex formed.

Comparison with Similar Compounds

Similar Compounds

    6,6’-Dimethyl-2,2’-bipyridine: Lacks the bromine substituents, making it less reactive in substitution reactions.

    4,4’-Dimethyl-2,2’-bipyridine: Lacks the bromine substituents, affecting its ability to form certain types of complexes.

    4,4’-Dibromo-2,2’-bipyridine: Lacks the methyl groups, which can influence the steric and electronic properties of the compound.

Uniqueness

4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and ability to form a wide range of complexes. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications.

Properties

Molecular Formula

C12H10Br2N2

Molecular Weight

342.03 g/mol

IUPAC Name

4-bromo-2-(4-bromo-6-methylpyridin-2-yl)-6-methylpyridine

InChI

InChI=1S/C12H10Br2N2/c1-7-3-9(13)5-11(15-7)12-6-10(14)4-8(2)16-12/h3-6H,1-2H3

InChI Key

FNXFGJXJCKDNPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2=NC(=CC(=C2)Br)C)Br

Origin of Product

United States

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